6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile
Description
Properties
Molecular Formula |
C16H18N6O4 |
|---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile |
InChI |
InChI=1S/C16H18N6O4/c17-6-4-2-1-3-5-10-20-14(18)11-15(21-10)22(8-19-11)16-13(25)12(24)9(7-23)26-16/h8-9,12-13,16,23-25H,1-2,4,7H2,(H2,18,20,21)/t9-,12-,13-,16-/m1/s1 |
InChI Key |
NLXNJXJJTBGEFC-RVXWVPLUSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C#CCCCC#N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCCC#N)N |
Origin of Product |
United States |
Preparation Methods
Key Challenges:
- Stereochemical Purity : The sugar moiety requires strict stereocontrol at the anomeric position (C1) and hydroxyl groups.
- Functional Group Compatibility : The hydroxymethyl and hydroxyl groups on the sugar must be protected selectively during coupling.
- Introduction of the Alkyne-Cyano Group : The terminal alkyne and cyano group necessitate mild, selective installation to avoid side reactions.
General Synthetic Strategies
Sugar Preparation and Protection
The ribose derivative is synthesized via stereoselective methods, often employing protected ribose derivatives . Common strategies include:
Purine Base Activation
The purine base is typically activated for glycosylation. Common methods include:
- Halogenation : Introducing Cl or Br at position 2 of the purine.
- Mitsunobu Reaction : Coupling protected ribose to the purine using DIAD and PPh₃.
Coupling Reactions
Glycosylation of Purine Base
The ribose-sugar is attached to the purine via N9 . Key methods include:
Deprotection of Sugar Moieties
After coupling, hydroxyl groups are deprotected:
| Step | Reagents/Conditions | Notes | Reference |
|---|---|---|---|
| Acetyl Removal | NH₃/MeOH, 0°C → RT | Selective deprotection of acetyl groups | |
| TBS Removal | TBAF, THF, 0°C → RT | Removes silyl protecting groups from hydroxymethyl |
Introduction of Hex-5-ynenitrile Side Chain
The alkyne-cyano group is introduced at position 2 of the purine. Strategies include:
Nucleophilic Substitution
A bromine atom at position 2 is replaced with a propargyl nitrile:
| Step | Reagents/Conditions | Mechanism | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C → RT | Introduces Br at C2 of purine | – |
| SNAr Reaction | KCN, CuI, DMF, 80°C | Replaces Br with CN, forming C≡C-CN group | – |
Cross-Coupling Reactions
For terminal alkynes, Sonogashira coupling is employed:
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Pd/Cu Catalysis | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | Forms C≡C bond between purine and alkyne | – |
Critical Reaction Optimization
Stereochemical Control
The β-N9 configuration is ensured via Mitsunobu conditions , which favor inversion of configuration.
Functional Group Tolerance
The hydroxymethyl group is sensitive to acidic conditions. Silyl protection (e.g., TBS) is preferred over acetyl for stability during alkyne introduction.
Hypothetical Synthetic Route
A plausible route based on analogous syntheses:
- Sugar Synthesis :
- Protect ribose hydroxyls with acetyl groups.
- Protect hydroxymethyl with TBS.
- Purine Activation :
- Brominate position 2 of 6-aminopurine.
- Glycosylation :
- Mitsunobu coupling with protected ribose.
- Deprotection :
- Remove TBS and acetyl groups.
- Side Chain Installation :
- SNAr reaction with propargyl nitrile.
Data Tables: Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenated compounds for substitution reactions. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
Scientific Research Applications
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to nucleic acids and their interactions with proteins and other biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to fully elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Purine Bases
4-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- Key Differences: Replaces the purine base with a pyrrolo[2,3-d]pyrimidine scaffold and introduces a methylamino group at position 4. The carbonitrile group at position 5 mirrors the nitrile functionality in the main compound.
- Implications: The pyrrolopyrimidine core may alter binding affinity to adenosine receptors compared to purine-based structures .
2-Phenylaminoadenosine (FDB022408)
- Key Differences: Features a phenylamino group at position 2 of the purine instead of the hex-5-ynenitrile chain.
Analogues with Similar Sugar Moieties
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS: 3228-71-5)
- Key Differences : Lacks the hex-5-ynenitrile chain, retaining only the hydroxylated oxolane (tetrahydrofuran) sugar.
- Implications : The absence of the nitrile group reduces hydrophobicity, likely improving aqueous solubility but decreasing membrane permeability compared to the main compound .
8-Hydroxyadenosine (CAS: 29851-57-8)
Phosphorylated Derivatives
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (CAS: 110224-45-8)
- Key Differences: Incorporates a phosphono hydrogen phosphate group and a sulfanyl-propyl chain.
- Implications : The phosphate group introduces negative charges, enhancing solubility and interactions with cationic binding pockets, unlike the neutral nitrile group in the main compound .
AR-C67085 (P2Y Receptor Antagonist)
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Implications |
|---|---|---|---|---|
| Main Compound (CAS: 62591-65-5) | C16H18N6O4 | 358.36 | Hex-5-ynenitrile, hydroxylated oxolane | Potential stability and membrane permeability |
| 2-Phenylaminoadenosine (FDB022408) | C16H18N6O4 | 358.36 | Phenylamino | Enhanced receptor binding via aromatic stacking |
| 8-Hydroxyadenosine (CAS: 29851-57-8) | C10H13N5O5 | 283.24 | 8-hydroxyl | Oxidative susceptibility |
| [(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-... phosphate | C13H22N6O10P2S | 532.34 | Phosphono phosphate, sulfanyl | Charged interactions, improved solubility |
Research Findings and Implications
- Biological Activity: The nitrile group in the main compound may mimic carbonyl groups in receptor binding, as seen in adenosine-derived inhibitors (), but with altered electronic properties .
- Physical Properties : The hex-5-ynenitrile chain likely increases logP (hydrophobicity) compared to hydroxylated analogues, impacting pharmacokinetics .
Biological Activity
6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile is a complex organic compound that belongs to the purine nucleoside class. Its structural complexity suggests potential biological activities that merit investigation. This article explores the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C16H18N6O4 |
| Molecular Weight | 358.36 g/mol |
| IUPAC Name | 6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile |
| CAS Number | 540828 |
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its interaction with adenosine receptors and its potential as an antitumor agent.
Adenosine Receptor Interaction
Research indicates that compounds structurally similar to 6-[6-amino... exhibit significant binding affinity to adenosine receptors, particularly the A3 subtype. These interactions can modulate various physiological responses including anti-inflammatory effects and tumor growth inhibition.
- A3 Adenosine Receptor Agonism : Activation of A3 receptors has been associated with protective effects in inflammatory conditions and may inhibit tumor cell proliferation .
- Structural Modifications : Variations in the purine base or ribose moiety can enhance or reduce efficacy at these receptors. For example, adding specific substituents can convert agonists into antagonists .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. Notably:
- Study on Hepatocellular Carcinoma (HCC) : A derivative similar to this compound showed a significant reduction in cell viability in HCC cells through the induction of apoptosis mediated by A3 receptor activation .
Antiparasitic Effects
Another area of interest is the compound's efficacy against parasitic infections:
- Research on Trypanosoma spp. : Several analogs have shown potent activity against Trypanosoma cruzi and Leishmania spp., suggesting potential therapeutic applications for parasitic diseases .
The mechanisms underlying the biological activity of 6-[6-amino... are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to inhibit DNA synthesis in rapidly dividing cells by interfering with nucleotide metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways through receptor-mediated signaling is a critical mechanism for its antitumor effects.
- Modulation of Immune Responses : By acting on adenosine receptors, the compound may modulate immune responses, enhancing anti-tumor immunity while reducing inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
